molecular formula C6H13ClN2O B14502602 N-Chloro-N-(2-methylbutan-2-yl)urea CAS No. 63299-43-4

N-Chloro-N-(2-methylbutan-2-yl)urea

Cat. No.: B14502602
CAS No.: 63299-43-4
M. Wt: 164.63 g/mol
InChI Key: MITXWQPMQCJIJN-UHFFFAOYSA-N
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Description

N-Chloro-N-(2-methylbutan-2-yl)urea is a chemical compound with the molecular formula C6H13ClN2O It is a derivative of urea, where one of the nitrogen atoms is substituted with a chlorine atom and a 2-methylbutan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Chloro-N-(2-methylbutan-2-yl)urea typically involves the reaction of urea with a chlorinating agent in the presence of a suitable solvent. One common method is to react urea with sodium hypochlorite (NaOCl) in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the selective chlorination of the urea molecule.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process involves the continuous addition of urea and the chlorinating agent into the reactor, where the reaction takes place under optimized conditions.

Chemical Reactions Analysis

Types of Reactions

N-Chloro-N-(2-methylbutan-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound back to its parent urea derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while substitution reactions can produce a variety of substituted urea compounds.

Scientific Research Applications

N-Chloro-N-(2-methylbutan-2-yl)urea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Chloro-N-(2-methylbutan-2-yl)urea involves its interaction with specific molecular targets. The chlorine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of certain enzymatic activities. This property is particularly useful in its antimicrobial and antifungal applications.

Comparison with Similar Compounds

Similar Compounds

  • N-Chloro-N-(2-methylpropyl)urea
  • N-Chloro-N-(2-ethylbutyl)urea
  • N-Chloro-N-(2-methylpentyl)urea

Uniqueness

N-Chloro-N-(2-methylbutan-2-yl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylbutan-2-yl group enhances its stability and reactivity compared to other similar compounds.

Properties

CAS No.

63299-43-4

Molecular Formula

C6H13ClN2O

Molecular Weight

164.63 g/mol

IUPAC Name

1-chloro-1-(2-methylbutan-2-yl)urea

InChI

InChI=1S/C6H13ClN2O/c1-4-6(2,3)9(7)5(8)10/h4H2,1-3H3,(H2,8,10)

InChI Key

MITXWQPMQCJIJN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)N(C(=O)N)Cl

Origin of Product

United States

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